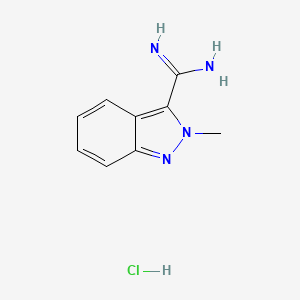

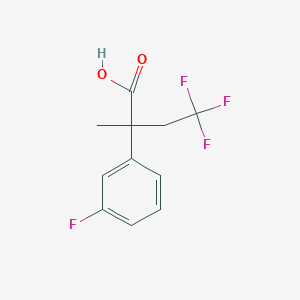

![molecular formula C8H14N2O B2912552 Bicyclo[2.2.1]heptane-2-carbohydrazide CAS No. 1016557-67-7](/img/structure/B2912552.png)

Bicyclo[2.2.1]heptane-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[2.2.1]heptane, also known as Norbornane, is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

Synthesis Analysis

The synthesis of Bicyclo[2.2.1]heptane derivatives has been achieved through various methods. One such method involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the rapid creation of a wide range of Bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]heptane is quite unique. It is a bridged bicyclic compound, with the carbon skeleton derived from a cyclohexane ring with a methylene bridge in the 1,4- position . This structure is embedded in numerous compounds with various functions .Chemical Reactions Analysis

Bicyclo[2.2.1]heptane derivatives have been involved in various chemical reactions. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been used to create a wide range of Bicyclo[2.2.1]heptane-1-carboxylates . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis .Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptane is a crystalline compound with a melting point of 88 °C . It is a saturated hydrocarbon with the chemical formula C7H12 .Applications De Recherche Scientifique

Synthesis and Material Applications

Bicyclo[2.2.1]heptane-2-carbohydrazide and its derivatives have been extensively used in material science, particularly in the synthesis of polyimides. Matsumoto (2001) demonstrated the synthesis of fully alicyclic polyimides using a diamine derivative of Bicyclo[2.2.1]heptane in combination with various cycloaliphatic dianhydrides. These polyimides, characterized by their solubility in organic polar solvents, have potential applications in the production of films and other materials due to their inherent physical properties (Matsumoto, 2001).

Stereochemistry and Crystallography

The stereochemistry and crystallographic properties of Bicyclo[2.2.1]heptane-2-carbohydrazide derivatives have also been a subject of research. Plettner et al. (2005) explored the resolution and absolute configuration of these compounds, highlighting their importance in understanding molecular structures and interactions. This research contributes significantly to the field of stereochemistry and crystallography (Plettner et al., 2005).

Mécanisme D'action

Target of Action

Bicyclo[2.2.1]heptane-2-carbohydrazide is a compound that has been identified as a potential antagonist for the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a G-protein coupled receptor that corresponds to cytokines of the CXC chemokine family . Antagonism of CXCR2 has been proposed as a new strategy for the treatment of metastatic cancer .

Mode of Action

The compound interacts with CXCR2, exhibiting good antagonistic activity . The interaction between the compound and CXCR2 leads to the inhibition of the receptor’s function, thereby potentially preventing the progression of metastatic cancer .

Biochemical Pathways

The primary biochemical pathway affected by Bicyclo[2.2.1]heptane-2-carbohydrazide is the CXCR2 signaling pathway . By acting as an antagonist, the compound can inhibit the activation of CXCR2 by its ligands, such as interleukin-8 (IL-8) and granulocyte chemotactic protein-2 . This inhibition can potentially disrupt the downstream effects of CXCR2 activation, which include cell migration and proliferation, key processes in cancer metastasis .

Pharmacokinetics

The pharmacokinetics of Bicyclo[22It has been observed that the compound exhibits high stability in simulated intestinal fluid (sif), simulated gastric fluid (sgf), and in rat and human plasma This suggests that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of Bicyclo[2.2.1]heptane-2-carbohydrazide’s action primarily involve the inhibition of CXCR2 activation . This can potentially lead to a reduction in cell migration and proliferation, thereby inhibiting the progression of metastatic cancer .

Action Environment

The action, efficacy, and stability of Bicyclo[2.2.1]heptane-2-carbohydrazide can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s stability and absorption Additionally, the presence of other drugs or substances can potentially affect the compound’s metabolism and excretion

Safety and Hazards

While specific safety and hazard information for Bicyclo[2.2.1]heptane-2-carbohydrazide was not found, it’s important to note that related compounds may have safety considerations. For instance, Bicyclo[2.2.1]heptane-2-carbonitrile is classified as an extremely hazardous substance in the United States .

Orientations Futures

The development of enantioselective approaches to functionalized Bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . Future research may focus on the development of new synthetic approaches and the exploration of novel applications of Bicyclo[2.2.1]heptane derivatives.

Propriétés

IUPAC Name |

bicyclo[2.2.1]heptane-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-10-8(11)7-4-5-1-2-6(7)3-5/h5-7H,1-4,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUCEIOQZPZIJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]heptane-2-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912472.png)

![Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2912475.png)

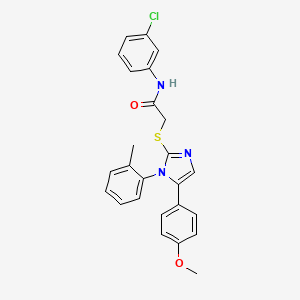

![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2912476.png)

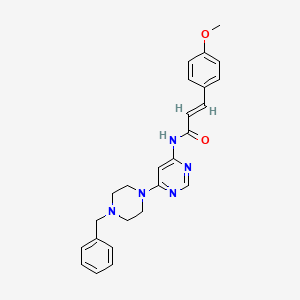

![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2912478.png)

![N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2912482.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2912487.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2912491.png)